5-Bromo-4-isopropylpyrimidine
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Description
5-Bromo-4-isopropylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many biological compounds and their potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-4-isopropylpyrimidine, they do provide insights into the chemistry of brominated pyrimidines and their utility in various chemical reactions and potential applications in drug development.
Synthesis Analysis
The synthesis of bromopyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions to create a range of substituted pyrimidine compounds . Similarly, 5-substituted pyrimidines can be prepared by C5-alkylation or cyclization, followed by further functionalization, such as alkylation with phosphonate groups . These methods could potentially be adapted for the synthesis of 5-Bromo-4-isopropylpyrimidine by introducing the isopropyl group at the appropriate step in the synthesis.
Molecular Structure Analysis
The molecular structure of bromopyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the regioselectivity of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, and the structure of the main product was determined using this method . Spectroscopic techniques, including FT-IR, FT-RAMAN, NMR, and UV-Vis, are also employed to investigate the molecular geometry, vibrational wavenumbers, and electronic properties of bromopyrimidines .
Chemical Reactions Analysis
Bromopyrimidines are versatile intermediates in chemical synthesis. They can undergo various reactions, including selective palladium-catalyzed cross-coupling , regioselective aminolysis , and halogen dance reactions to generate pentasubstituted pyridines . The reactivity of bromopyrimidines in aminolysis has been compared to chloro- and iodo-pyrimidines, with bromopyrimidines generally being the most reactive .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidines can be influenced by their substituents. For example, the introduction of a bromine atom can affect the compound's electronic properties, as seen in the study of 5-bromo-2-hydroxypyrimidine, where the band gap energy indicated charge transfer within the molecule . The thermal stability of bromopyrimidine derivatives can also be significant, as demonstrated by the good thermal stability of a 5-bromo-1H-indole derivative up to 215°C .
Safety And Hazards
When handling 5-Bromo-4-isopropylpyrimidine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek medical attention immediately .
properties
IUPAC Name |
5-bromo-4-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQMMZNSQOAHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650040 |
Source
|
Record name | 5-Bromo-4-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-isopropylpyrimidine | |
CAS RN |
951884-28-9 |
Source
|
Record name | 5-Bromo-4-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-isopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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